N-cyclooctyl-2,2-dimethylpropanamide
Description
N-Cyclooctyl-2,2-dimethylpropanamide is a tertiary amide derivative characterized by a pivaloyl (2,2-dimethylpropanamide) backbone and a bulky cyclooctyl substituent on the nitrogen atom. The compound’s structure combines high lipophilicity from the cyclooctyl group with steric hindrance from the geminal dimethyl groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-cyclooctyl-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)12(15)14-11-9-7-5-4-6-8-10-11/h11H,4-10H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBUQWDSOYGFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2,2-dimethylpropanamide typically involves the reaction of cyclooctylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- The reaction mixture is stirred for several hours at room temperature.
- The product is then isolated by extraction and purified by recrystallization or column chromatography.
Cyclooctylamine: is dissolved in an inert solvent such as dichloromethane.
2,2-Dimethylpropanoyl chloride: is added dropwise to the solution while maintaining the temperature at 0-5°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-cyclooctyl-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving amide bond formation and hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclooctyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
Comparison with Similar Compounds
The following analysis focuses on structurally related 2,2-dimethylpropanamide derivatives, emphasizing differences in substituents, synthesis efficiency, biological activity, and physicochemical properties.
Key Observations:
- Synthesis Efficiency : The N-benzyl derivative (79% yield) demonstrates superior synthesis efficiency compared to the N-cyclopropyl analogue (6.5%), likely due to steric challenges in cyclopropane-based reactions .
- Biological Activity : The introduction of a 4-chlorophenyl and hydroxy group (as in N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide) correlates with antiproliferative effects, suggesting enhanced interaction with biological targets like histone deacetylases (HDACs) .
- Hydrogen Bonding: The hydroxyethyl substituent introduces hydrogen-bonding capacity, which may enhance solubility and pharmacokinetics .
Structural and Conformational Analysis
- Cyclooctyl vs. Cyclopropyl : The cyclooctyl group’s flexibility allows conformational adaptability in binding pockets, whereas the rigid cyclopropyl ring may restrict orientation .
- Aromatic vs. Aliphatic Substituents : Benzyl groups (aromatic) enable π-π stacking interactions, beneficial for target binding, while aliphatic substituents (e.g., hydroxyethyl) prioritize solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
